molecular formula C13H15N3O B1464369 4-(3-Aminopiperidine-1-carbonyl)benzonitrile CAS No. 1304913-25-4

4-(3-Aminopiperidine-1-carbonyl)benzonitrile

Cat. No.: B1464369
CAS No.: 1304913-25-4
M. Wt: 229.28 g/mol
InChI Key: HFAUYLLYTZIPFK-UHFFFAOYSA-N
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Description

4-(3-Aminopiperidine-1-carbonyl)benzonitrile is a chemical building block of high interest in pharmaceutical research and development. Its molecular structure, which incorporates both an aminopiperidine moiety and a benzonitrile group, makes it a valuable intermediate in the synthesis of more complex, biologically active molecules . This compound is offered as its hydrochloride salt (CAS 1831515-33-3) to enhance stability . It has a molecular formula of C13H16ClN3O and a molecular weight of 265.74 g/mol . Research Applications and Value: Medicinal Chemistry: The 3-aminopiperidine scaffold is a privileged structure in drug discovery. This compound serves as a key precursor in designing potential therapeutic agents. DPP-4 Inhibitor Research: Structural analogues and derivatives featuring the 3-aminopiperidine group linked to a benzonitrile-containing aromatic system have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . This highlights the scaffold's relevance in developing antidiabetic drugs. Lysine Demethylase 1 (LSD1) Inhibitor Research: Patent literature indicates that compounds with similar structural motifs, incorporating a benzonitrile group and an aminopiperidine carboxamide, are explored as inhibitors of lysine-specific demethylase 1, a target for oncology drug discovery, particularly in breast and prostate cancers . Handling and Usage: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should consult safety data sheets and conduct all manipulations in a appropriately controlled laboratory environment.

Properties

IUPAC Name

4-(3-aminopiperidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-10-3-5-11(6-4-10)13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAUYLLYTZIPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Aminopiperidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a piperidine ring through an amide bond. This structural configuration allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit activity against specific biological targets, including enzymes and receptors involved in critical physiological processes. Its potential applications span cancer therapy, neurodegenerative diseases, and other therapeutic areas.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, it has been suggested that similar piperidine derivatives can inhibit IKKβ, a kinase involved in NF-κB signaling, which is crucial for cancer cell survival and proliferation .
  • Receptor Modulation : The compound's structure allows it to bind to specific receptors, potentially modulating their activity. This is particularly relevant in the context of neurodegenerative diseases where receptor modulation can influence disease progression .

Case Studies and Experimental Data

  • Anticancer Activity : Research has shown that derivatives of piperidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies on structurally similar compounds have demonstrated improved apoptotic effects compared to standard treatments like bleomycin .
  • Neuroprotective Effects : Investigations into piperidine derivatives have revealed their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer’s disease therapy. The introduction of the piperidine moiety has been shown to enhance brain exposure and improve pharmacological profiles .
  • Biochemical Pathways : The compound's interaction with cytochrome P450 enzymes suggests its involvement in metabolic pathways that could affect drug metabolism and efficacy. This interaction is crucial for understanding the compound's pharmacokinetics and potential side effects.

Data Table: Biological Activity Summary

Activity Type Target/Effect Reference
AnticancerIKKβ inhibition
NeuroprotectionAChE/BuChE inhibition
Enzyme InteractionCytochrome P450 modulation
Apoptosis InductionEnhanced cytotoxicity in cancer cells

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has shown promise as a therapeutic agent due to its ability to interact with specific biological targets. Preliminary studies indicate that it may exhibit activity against enzymes and receptors involved in critical physiological processes. This potential makes it a candidate for drug development aimed at treating various diseases.

Case Studies:

  • Enzyme Inhibition: Research has highlighted the compound's potential to inhibit certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity.
  • Receptor Modulation: Investigations into its interaction with receptors suggest that it may modulate receptor activity, leading to therapeutic effects in neurological disorders.

Organic Synthesis

Synthetic Intermediate:
4-(3-Aminopiperidine-1-carbonyl)benzonitrile serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the development of more complex molecules.

Synthesis Methods:

  • The synthesis typically begins with 3-aminopiperidine and benzonitrile under controlled conditions, using solvents and catalysts to facilitate the reaction.
  • Purification methods such as recrystallization or chromatography are employed to achieve high purity and yield.

Polymer Production

The compound is also utilized in the production of polymers. Its structural characteristics enable it to act as a building block for creating various polymeric materials, which can have applications in coatings, adhesives, and other industrial products.

Interaction Studies

Binding Affinity Assessments:
Studies focusing on how this compound interacts with biological targets often assess its binding affinity and specificity. These investigations are crucial for determining its therapeutic potential and guiding further pharmaceutical development.

Structural Comparisons

Several compounds share structural similarities with this compound, which can provide insights into its unique properties and applications:

Compound NameStructural Similarity
3-(4-Aminopiperidine-1-carbonyl)benzonitrileSimilar amide linkage
3-(4-Aminopiperidine-1-carbonyl)benzamideRelated functional groups

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzonitrile Derivatives

Compound Name Substituent/R-Group Key Functional Groups Biological Target/Activity Reference ID
4-(3-Aminopiperidine-1-carbonyl)benzonitrile 3-Aminopiperidine Benzonitrile, Carbonyl, Amine LSD1 inhibition
4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile 4-Methoxypyridinylamino-piperidine Benzonitrile, Carbonyl, Methoxy Nitric oxide synthase isoforms
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl Benzonitrile, Oxazole, Ethynyl Nonlinear optical properties (βHRS)
4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Chlorophenyl-triazole Benzonitrile, Triazole, Chlorophenyl Cytotoxicity (MCF-7, MDA-MB-231)
3-(4-Oxopiperidin-1-yl)benzonitrile 4-Oxopiperidine Benzonitrile, Ketone Synthetic intermediate

Key Observations :

  • Substituent Impact on Target Specificity: The 3-aminopiperidine group in the target compound enables selective LSD1 inhibition, whereas the methoxypyridinylamino analogue () interacts with nitric oxide synthase isoforms, highlighting the role of amine positioning and aromatic substituents in target engagement .
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., chloro in 1c) exhibit enhanced cytotoxicity against breast cancer cell lines, likely due to increased electrophilicity and DNA interaction .
  • Optical Properties: The oxazole-ethynyl derivative () shows superior nonlinear optical activity (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to dibenzylideneacetones, emphasizing the role of extended π-conjugation .

Table 2: Cytotoxic and Enzymatic Activity Data

Compound Name Cell Line/Enzyme IC₅₀/Activity Reference ID
This compound LSD1 Submicromolar inhibition (reversible)
1c (Triazole-chlorophenyl) MCF-7 (breast cancer) IC₅₀ = 8.2 µM
1h (Triazole-methoxyphenyl) T47D (breast cancer) IC₅₀ = 6.5 µM
5FB (Trifluoromethyl-thiazolidinone) Estrogen-related receptor α Hydrogen bonds with ARG 372

Key Findings :

  • Triazole derivatives (1c, 1h) demonstrate cell-line-specific cytotoxicity, with methoxy groups enhancing activity against T47D cells .

Preparation Methods

Synthetic Routes and Preparation Methods

The synthesis of 4-(3-Aminopiperidine-1-carbonyl)benzonitrile primarily involves the formation of an amide bond between 3-aminopiperidine and a benzonitrile derivative. The preparation methods can be summarized as follows:

Direct Amidation Approach

  • Starting Materials:

    • 3-Aminopiperidine
    • 4-Cyanobenzoic acid (or its activated derivatives such as acid chlorides or esters)
  • Reaction Conditions:

    • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
    • Catalysts/Reagents: Coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides are employed to activate the carboxylic acid group for amide bond formation.
    • Temperature: Typically carried out at room temperature to mild heating (20–60 °C) to optimize reaction rate and minimize side reactions.
    • Time: Reaction times range from several hours to overnight depending on reagents and scale.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>95%).

Alternative Synthetic Strategies

  • Use of Activated Esters:
    Pre-formed esters of 4-cyanobenzoic acid can react with 3-aminopiperidine under basic or neutral conditions to give the desired amide.

  • Acid Chloride Route:
    Conversion of 4-cyanobenzoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 3-aminopiperidine, provides a more reactive intermediate facilitating amide bond formation.

Reaction Scheme Summary

Step Reactants Reagents/Catalysts Conditions Product
1 4-Cyanobenzoic acid Thionyl chloride (SOCl2) Reflux in inert solvent 4-Cyanobenzoyl chloride
2 4-Cyanobenzoyl chloride + 3-Aminopiperidine Base (e.g., triethylamine) 0–25 °C, inert atmosphere This compound
OR 4-Cyanobenzoic acid + 3-Aminopiperidine Coupling agent (EDC, DCC) Room temperature to 60 °C This compound

Detailed Research Findings on Preparation

  • Yield and Purity:
    Typical yields reported for the amidation reaction are in the range of 70–90%, with purity levels exceeding 95% after purification. The choice of coupling agent and solvent significantly influences the yield and side product formation.

  • Reaction Optimization:
    Studies have shown that the use of carbodiimide coupling agents in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) improves coupling efficiency and reduces racemization or side reactions.

  • Scalability:
    The described methods are amenable to scale-up for industrial synthesis, with modifications to solvent volumes and reaction times to accommodate larger batch sizes.

Analytical Data Supporting Preparation

Parameter Typical Result Method Used
Molecular Weight 229.28 g/mol Mass spectrometry
Purity >95% HPLC, NMR spectroscopy
Structural Confirmation Presence of amide and nitrile groups IR, NMR (1H, 13C), MS
Melting Point Reported in literature ~150–160 °C Differential scanning calorimetry (DSC)

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Direct Amidation (Carbodiimide coupling) 4-Cyanobenzoic acid, 3-Aminopiperidine, EDC/DCC Mild conditions, good yields Requires coupling agents, possible side products
Acid Chloride Route 4-Cyanobenzoic acid, SOCl2, 3-Aminopiperidine High reactivity, faster reaction Use of corrosive reagents, moisture sensitive
Activated Ester Route 4-Cyanobenzoic acid ester, 3-Aminopiperidine Avoids corrosive reagents Ester synthesis step required

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(3-Aminopiperidine-1-carbonyl)benzonitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin contact, or ocular exposure .
  • First Aid : Immediate flushing with water for 15+ minutes upon skin/eye contact; consult a physician if ingested .
  • Storage : Store in sealed containers away from ignition sources, in dry, ventilated areas .
  • Waste Disposal : Segregate waste and use certified hazardous waste disposal services to avoid environmental contamination .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify protons (e.g., aromatic benzonitrile peaks at δ 7.5–8.0 ppm) and carbons (nitrile carbon ~δ 110–120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated C13H15N3OC_{13}H_{15}N_3O: 253.12 g/mol) .
  • IR Spectroscopy : Detect functional groups (e.g., C≡N stretch ~2230 cm1^{-1}, amide C=O ~1650 cm1^{-1}) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : Coupling of 3-aminopiperidine with 4-cyanobenzoyl chloride via amide bond formation in anhydrous DCM with DIPEA as a base .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Yield Optimization : Monitor reaction progress by TLC; typical yields range from 60–75% .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the inhibitory activity of this compound against LSD1 in leukemia differentiation studies?

  • Methodological Answer :

  • Enzyme Assays : Measure LSD1 demethylase activity using histone H3K4me2 substrates in vitro. IC50_{50} values are determined via fluorescence polarization .
  • Cell-Based Models : Treat AML cell lines (e.g., THP-1) with 0.1–10 µM compound; monitor differentiation markers (CD11b/CD14) via flow cytometry .
  • Control Experiments : Compare with reversible LSD1 inhibitors (e.g., GSK354) to validate mechanism-specific effects .

Q. How can researchers address discrepancies in toxicological data when assessing the safety profile of this compound?

  • Methodological Answer :

  • Comparative Studies : Cross-reference acute toxicity data from structurally analogous compounds (e.g., 4-(4-METHYL-1,4-DIAZEPAN-1-YL)BENZONITRILE) to infer LD50_{50} ranges .
  • Supplementary Assays : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity to resolve conflicting carcinogenicity classifications .
  • Dose-Response Analysis : Use in vivo models (e.g., rodent studies) to establish NOAEL (No Observed Adverse Effect Level) .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Vary the piperidine substituents (e.g., 3-aminopiperidine vs. 4-methylpiperidine) to assess impact on LSD1 binding affinity .
  • Functional Group Analysis : Replace the benzonitrile group with alternative electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate solubility and potency .
  • Data Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in LSD1’s catalytic pocket and correlate with experimental IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminopiperidine-1-carbonyl)benzonitrile
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4-(3-Aminopiperidine-1-carbonyl)benzonitrile

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